molecular formula C63H105IN2 B12280458 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide

1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide

Cat. No.: B12280458
M. Wt: 1017.4 g/mol
InChI Key: HYAQYOMLSLHWLM-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide involves several steps:

    Formation of the Indolium Core: The indolium core is synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.

    Attachment of Icosyl Chains: The icosyl chains are introduced through alkylation reactions, where the indolium core is reacted with icosyl halides in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the indolium core with the icosyl-substituted intermediates under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indolium core or the icosyl chains.

Scientific Research Applications

1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of long-chain alkyl-substituted indolium salts.

    Biology: The compound’s interactions with biological membranes and its potential effects on cellular processes are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: While not widely used industrially, its unique properties make it a subject of interest for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long icosyl chains allow it to integrate into lipid membranes, potentially affecting membrane fluidity and signaling pathways. Its indolium core can interact with specific proteins, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide include other long-chain alkyl-substituted indolium salts. These compounds share structural similarities but differ in the length and branching of their alkyl chains, as well as the specific substituents on the indolium core. The uniqueness of this compound lies in its specific combination of long icosyl chains and the indolium iodide group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C63H105IN2

Molecular Weight

1017.4 g/mol

IUPAC Name

(2E)-1-icosyl-2-[(E)-3-(1-icosyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide

InChI

InChI=1S/C63H105N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-54-64-58-50-43-41-48-56(58)62(3,4)60(64)52-47-53-61-63(5,6)57-49-42-44-51-59(57)65(61)55-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h41-44,47-53H,7-40,45-46,54-55H2,1-6H3;1H/q+1;/p-1

InChI Key

HYAQYOMLSLHWLM-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCCCC)(C)C.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCCCC)(C)C.[I-]

Origin of Product

United States

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